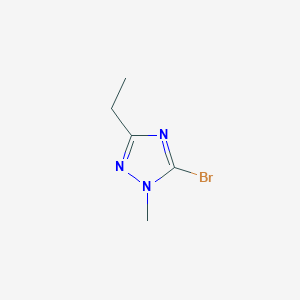

5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-ethyl-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCTZTXQRQCVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The specific substitution pattern on the triazole ring is critical for modulating the pharmacological profile of these compounds. This guide provides a detailed, in-depth technical overview of a robust and efficient synthetic pathway to 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a potentially valuable building block for drug discovery and development. The presented methodology is designed to be both practical and scalable, addressing the needs of researchers in both academic and industrial settings.

Retrosynthetic Analysis and Strategic Approach

A critical aspect of designing a successful synthesis is the initial retrosynthetic analysis. For the target molecule, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a direct construction of the substituted triazole ring followed by bromination is a plausible, albeit potentially lengthy, approach. However, a more strategic and efficient pathway leverages the commercial availability of a key intermediate.

Our retrosynthetic analysis identifies 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine as a prime precursor. The rationale for this choice is twofold: its structural similarity to the target molecule and the well-established transformation of an amino group to a bromo group via the Sandmeyer reaction.[3] This approach significantly shortens the synthetic sequence, thereby increasing overall efficiency and yield. The commercial availability of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine further enhances the practicality of this strategy for rapid and reliable synthesis.[4]

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

The synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is proposed via a two-step, one-pot procedure starting from 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine.

Step 1: Diazotization of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine

The initial step involves the conversion of the primary amino group of the starting material into a diazonium salt. This is a classic reaction in aromatic and heteroaromatic chemistry, typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium intermediate.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq.) in a suitable aqueous acid, such as 48% hydrobromic acid (HBr). The use of HBr is strategic as it will also serve as the bromide source in the subsequent Sandmeyer reaction.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 5 °C. The formation of nitrous acid (HNO₂) in situ from NaNO₂ and HBr is the key reactive species for diazotization.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a well-established method for the substitution of a diazonium group with a halide, in this case, bromide.[3] The reaction is catalyzed by copper(I) salts, which facilitate the radical-mediated conversion.

Experimental Protocol:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr.

-

To the freshly prepared, cold diazonium salt solution from Step 1, slowly add the CuBr solution. The addition should be done portion-wise or via a dropping funnel, while maintaining the temperature of the reaction mixture.

-

After the complete addition of the CuBr solution, allow the reaction mixture to warm up to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion. The evolution of nitrogen gas is typically observed during this step.

-

Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.

Reaction Mechanism

The Sandmeyer reaction proceeds through a single-electron transfer (SET) mechanism involving the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer reaction.

Data Summary

| Reagent | Molar Eq. | Purpose |

| 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine | 1.0 | Starting material |

| Hydrobromic Acid (48%) | Excess | Solvent and bromide source |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |

| Copper(I) Bromide (CuBr) | 1.2 | Catalyst for Sandmeyer reaction |

| Reaction Conditions | ||

| Temperature | 0-5 °C (diazotization), RT to 60 °C (Sandmeyer) | Control reaction rate and stability |

| Reaction Time | 2-4 hours | To ensure completion |

| Expected Yield | 60-80% | Based on similar transformations |

Characterization

The identity and purity of the synthesized 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (isotopic pattern).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Alternative Synthetic Pathway

For the sake of comprehensive scientific discussion, an alternative pathway for the synthesis of the target molecule could involve the initial construction of the 1,2,4-triazole ring, followed by sequential N-methylation and bromination.

Caption: An alternative multi-step synthesis pathway.

This route, while fundamentally sound, involves more synthetic steps and potential challenges with regioselectivity during the N-methylation and bromination stages, making the previously detailed Sandmeyer approach more favorable for its efficiency and predictability.

Conclusion

This technical guide has outlined a robust and efficient synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. The strategic use of a commercially available amino-triazole precursor followed by a reliable Sandmeyer reaction represents a practical and scalable approach for obtaining this valuable chemical entity. The detailed protocol and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this and related compounds for their research endeavors.

References

-

PrepChem. Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Available from: [Link]

-

ISRES. Synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

Chemical Communications (RSC Publishing). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Available from: [Link]

-

ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available from: [Link]

-

ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available from: [Link]

-

ResearchGate. Synthesis of Novel 1,3-Substituted 1H-[5][6][7]-Triazole-3-Thiol Derivatives. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

ResearchGate. (PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Available from: [Link]

-

NIH. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available from: [Link]

-

ACS Publications. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Available from: [Link]

- Google Patents. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Taylor & Francis Online. Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Available from: [Link]

-

MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available from: [Link]

-

PMC. Synthesis of novel[5][6][7]triazolo[1,5-b][5][6][7][8]tetrazines and investigation of their fungistatic activity. Available from: [Link]

-

NIH. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available from: [Link]

-

ResearchGate. Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Available from: [Link]

- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. prepchem.com [prepchem.com]

- 6. isres.org [isres.org]

- 7. mdpi.com [mdpi.com]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

mass spectrometry analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and diverse biological activities.[1] The specific compound, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, represents a versatile synthetic intermediate, where each substituent—the bromine atom, the ethyl group, and the N-methyl group—offers distinct possibilities for further chemical modification. Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and structural confirmation in any research and development pipeline.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing unparalleled sensitivity and specificity for determining molecular weight and elucidating chemical structures.[2] This guide offers a comprehensive, field-proven approach to the , moving beyond a simple recitation of steps to explain the underlying scientific rationale for each decision. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical methodology.

Physicochemical Properties & Isotopic Profile

A foundational understanding of the analyte's properties is the first step in developing any analytical method. The key characteristics of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole are summarized below.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₅H₈BrN₃ | Determines the exact mass and elemental composition. |

| Average Molecular Weight | ~190.04 g/mol | Useful for preparing solutions of known molarity. |

| Monoisotopic Mass (⁷⁹Br) | 188.9902 Da | The calculated exact mass of the molecule with the most abundant isotopes. Essential for high-resolution mass spectrometry (HRMS). |

| Monoisotopic Mass (⁸¹Br) | 190.9881 Da | The calculated exact mass of the molecule containing the ⁸¹Br isotope. |

| Key Isotopic Feature | M and M+2 peaks | Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks in the mass spectrum separated by 2 m/z units, with almost identical intensity.[3] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[4] |

Choosing the Right Ionization Technique: A Causal Analysis

The choice of ionization method is perhaps the most critical parameter in mass spectrometry, as it dictates whether the analyte can be successfully converted into a gas-phase ion for analysis. The selection depends on the analyte's properties and the desired information (molecular weight vs. structural fragmentation).[5]

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[6]

-

Rationale: EI is excellent for inducing extensive fragmentation, providing a detailed fingerprint of the molecule's structure. It is typically coupled with Gas Chromatography (GC-MS).

-

Causality for this Analyte: While the molecule's molecular weight (<600 Da) is suitable for EI, the high energy may shatter the parent molecule, leading to a weak or entirely absent molecular ion peak. This makes it difficult to confirm the molecular weight. It is best reserved for detailed structural studies if the molecular ion can be identified.

-

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that uses a high voltage to create an aerosol, generating ions from a liquid solution.[7]

-

Rationale: ESI is ideal for molecules that are soluble and can be easily protonated or deprotonated. It imparts very little energy, typically preserving the molecular ion with minimal fragmentation. It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality for this Analyte: The 1,2,4-triazole ring contains three nitrogen atoms, which are basic sites readily protonated in an acidic solution. Therefore, ESI in positive ion mode is the recommended technique , as it is expected to efficiently generate a strong protonated molecule signal, [M+H]⁺, at m/z 190 and 192. This provides unambiguous confirmation of the molecular weight.

-

-

Atmospheric Pressure Chemical Ionization (APCI): A complementary "soft" technique to ESI, APCI uses a corona discharge to ionize the sample in the gas phase.[8]

-

Rationale: APCI is generally more effective for less polar and more volatile compounds that are not as easily ionized by ESI.

-

Causality for this Analyte: APCI is a viable alternative to ESI. Given the analyte's structure, it should ionize well with this technique, also likely forming the [M+H]⁺ ion. It can be particularly useful if matrix effects or solvent compatibility issues arise with ESI.

-

Experimental Protocol: Sample Preparation for LC-MS

A clean, well-prepared sample is the bedrock of high-quality, reproducible data.[9] The following protocol is a self-validating system designed to minimize contamination and ensure compatibility with ESI-MS.

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1 mg of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.

-

Dissolve the solid in 1.0 mL of a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN). Ensure complete dissolution.

-

Causality: Using high-purity solvents is critical to avoid introducing contaminants that can suppress the analyte signal or create interfering background noise.

-

-

Working Solution Preparation (~10 µg/mL):

-

Take 100 µL of the 1 mg/mL stock solution.

-

Dilute it with 9.9 mL of the initial solvent (MeOH or ACN) to create a 10 µg/mL working solution.

-

Causality: Mass spectrometers are highly sensitive instruments. Overly concentrated samples can saturate the detector, cause ion suppression, and contaminate the system.[10] This dilution brings the analyte into a typical working range for modern instruments.

-

-

Final Sample Preparation for Injection (100-500 ng/mL):

-

Take 100 µL of the 10 µg/mL working solution.

-

Dilute it with 900 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% formic acid). This creates a 1 µg/mL solution. Further dilution may be necessary depending on instrument sensitivity.

-

Causality: Diluting the final sample in the mobile phase ensures compatibility with the chromatographic system and prevents peak distortion. The addition of 0.1% formic acid is crucial for positive mode ESI, as it provides a source of protons (H⁺) to efficiently generate the [M+H]⁺ ion.[10]

-

-

Quality Control:

-

Prepare a "blank" sample containing only the final dilution solvent.

-

Inject the blank before and after the analyte to check for carryover and system contamination.[10]

-

Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For unambiguous identification and potential quantification, coupling liquid chromatography with tandem mass spectrometry (MS/MS) is the gold standard. The LC separates the analyte from impurities, while the MS/MS provides structural information.

Caption: High-level workflow for LC-MS/MS analysis.

Expected Mass Spectra and Fragmentation Analysis

The power of MS/MS lies in its ability to generate structural information through controlled fragmentation. After isolating the protonated parent ion ([M+H]⁺, m/z 190/192), collision energy is applied to induce fragmentation. The resulting fragment ions are then analyzed.

Proposed Fragmentation Pathway

The fragmentation of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is governed by the stability of the resulting fragments and the inherent chemical properties of the triazole ring and its substituents. The primary fragmentation events are expected to be the loss of stable neutral molecules.

Caption: Proposed fragmentation pathways for protonated 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.

Interpretation of Key Fragments

The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the heterocyclic ring, typically through the loss of stable molecules like nitrogen (N₂) or hydrocyanic acid (HCN).[11][12] The substituents heavily influence the specific pathways observed.[13]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Loss | Notes |

| 190 / 192 | 162 / 164 | C₂H₄ (28.03 Da) | Ethene | A common loss from an ethyl group. The resulting fragment retains the bromine, confirmed by the isotopic pattern. |

| 190 / 192 | 162 / 164 | N₂ (28.01 Da) | Dinitrogen | A characteristic fragmentation of many nitrogen-containing heterocycles, indicating ring cleavage.[13] This is isobaric with ethene loss and requires HRMS to distinguish. |

| 190 / 192 | 109 | HBr (79.92 / 81.92 Da) | Hydrogen Bromide | Loss of the bromine atom and a hydrogen. The resulting fragment at m/z 109 will be a singlet peak, as the isotopic signature is lost. |

| 162 / 164 | 134 / 136 | N₂ or C₂H₄ | Dinitrogen or Ethene | This represents a secondary fragmentation from the ion at m/z 162/164, involving the loss of the other 28 Da neutral. |

Conclusion

The mass spectrometric analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a precise and highly informative process when approached with a clear understanding of the underlying chemical principles. The use of soft ionization, particularly ESI in positive mode, coupled with LC-MS/MS, provides a robust workflow for unambiguous molecular weight confirmation and detailed structural elucidation. The characteristic 1:1 isotopic pattern of bromine serves as a crucial diagnostic tool throughout the analysis of both the parent ion and its fragments. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently characterize this important molecule and its derivatives, ensuring data integrity and accelerating their research and development efforts.

References

-

ResearchGate. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

-

Freie Universität Berlin Refubium. (2011). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link]

-

PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1976). Mass spectra of 1,2,3-triazoles. Available at: [Link]

-

ResearchGate. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

-

ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

-

ResearchGate. (2004). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

University of Illinois Urbana-Champaign. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

-

ScienceDirect. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

-

MDPI. (2024). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Available at: [Link]

-

PubChem. 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole. Available at: [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

-

MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. as.uky.edu [as.uky.edu]

- 6. bitesizebio.com [bitesizebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. biocompare.com [biocompare.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole in Common Laboratory Solvents

Foreword: The Crucial Role of Solubility in Advancing Scientific Discovery

In the realm of chemical research and pharmaceutical development, the journey of a novel compound from conception to application is fraught with challenges. Among the most fundamental of these is solubility, a physicochemical property that dictates a compound's behavior in various media and ultimately influences its utility.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely advantageous; it is imperative for informed decision-making, from early-stage screening to formulation development.[3]

This in-depth technical guide focuses on a specific molecule of interest: 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. We will delve into the theoretical underpinnings that govern its solubility, explore predictive methodologies, and provide detailed, field-proven experimental protocols for its empirical determination. The objective is to equip the reader with the knowledge and practical tools necessary to confidently assess the solubility of this and similar heterocyclic compounds.

I. Theoretical Framework: Predicting the Solubility of a Substituted Triazole

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a nuanced interplay of the structural features of the molecule and the properties of the solvent.

The 1,2,4-triazole ring itself is a polar heterocyclic system due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors.[5][6] This inherent polarity suggests a degree of solubility in polar solvents. However, the substituents on the triazole core—a bromo group, an ethyl group, and a methyl group—significantly modulate the overall polarity and, consequently, the solubility of the molecule.

-

The Bromo Substituent: The bromine atom introduces a complex set of effects. While it increases the molecular weight and surface area, which can decrease solubility, its electronegativity and polarizability can lead to dipole-dipole interactions and London dispersion forces, potentially enhancing solubility in certain solvents.

-

The Ethyl and Methyl Substituents: These alkyl groups are nonpolar and increase the lipophilicity of the molecule. Their presence will generally decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents.

A qualitative prediction of solubility in a range of common laboratory solvents is presented in the table below. This is a generalized prediction based on chemical principles and should be empirically verified.

| Solvent Class | Representative Solvents | Predicted Solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar triazole ring may interact with the hydroxyl groups of the solvent, but the nonpolar alkyl and bromo substituents will likely limit extensive dissolution. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar triazole ring and can solvate the nonpolar regions of the molecule effectively. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the triazole ring is unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |

For a more quantitative prediction, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can be employed.[7][8] These models use molecular descriptors to correlate a compound's structure with its physicochemical properties, including solubility.

II. Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are valuable, empirical determination of solubility is the gold standard. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] For earlier stage discovery, high-throughput kinetic solubility assays can provide rapid assessments.[12][13][14]

A. Safety First: Handling of Bromo-Substituted Heterocyclic Compounds

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole and any related bromo-organic compounds.

General Precautions:

-

Always work in a well-ventilated fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]

-

Prevent contact with skin and eyes.[17]

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.

-

Dispose of all waste in accordance with institutional and local regulations.

B. The Shake-Flask Method for Thermodynamic Solubility

This protocol details the steps to determine the equilibrium solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole in a selection of common laboratory solvents.

Materials:

-

5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, hexane)

-

Scintillation vials or other suitable glass containers with tight-fitting caps

-

Orbital shaker or rotator

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. A visible amount of undissolved solid should remain at the end of the experiment.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial.

-

Repeat for each solvent to be tested. It is also advisable to run replicates for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, generally 24 to 48 hours. This timeframe allows the system to reach thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole of known concentrations in the same solvent.

-

Analyze the filtered samples and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

III. Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Experimentally Determined Solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| DMSO | Experimental Value | Calculated Value |

| DMF | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Interpretation of Results:

The obtained solubility data will provide a clear understanding of the dissolution behavior of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. This information is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving this compound.

-

Purification: Designing effective crystallization or chromatographic purification methods.[18]

-

Drug Development: Informing formulation strategies to ensure adequate bioavailability for preclinical studies.[2][3]

IV. Conclusion: A Foundation for Future Research

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. By integrating theoretical principles with a robust experimental protocol, researchers can confidently generate the solubility data necessary to advance their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to a wide range of novel chemical entities, underscoring the universal importance of solubility in the chemical sciences.

V. References

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

-

ProLékaře.cz. (2024). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available from: [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available from: [Link]

-

ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]

-

ResearchGate. (n.d.). Using QSAR model for studying heterocycles activity. Available from: [Link]

-

ResearchGate. (n.d.). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Available from: [Link]

-

ResearchGate. (n.d.). Impact of substituents on bromination sites of (E)-1-[5-methyl-1-aryl-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones using N-bromosuccinimide: Synthesis and crystal structure elucidation. Available from: [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 1,2,3-triazole derivatives. Available from: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Available from: [Link]

-

National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

-

PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

MDPI. (n.d.). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Available from: [Link]

-

JoVE. (2020). Video: Solubility - Concept. Available from: [Link]

-

PubMed. (n.d.). Development of QSAR models for in silico screening of antibody solubility. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available from: [Link]

-

National Institutes of Health. (n.d.). Biochemistry, Dissolution and Solubility. Available from: [Link]

-

ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Available from: [Link]

-

ResearchGate. (n.d.). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Available from: [Link]

-

ResearchGate. (n.d.). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Available from: [Link]

-

Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available from: [Link]

-

National Institutes of Health. (n.d.). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. Available from: [Link]

-

PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]

-

Wikipedia. (n.d.). Solubility. Available from: [Link]

-

Arabian Journal of Chemistry. (n.d.). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. Available from: [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Available from: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lobachemie.com [lobachemie.com]

- 18. caymanchem.com [caymanchem.com]

A Technical Guide to 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole: Synthesis, Characterization, and Potential Applications

Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocycle, featuring three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including antifungal agents like fluconazole and antiviral medications such as ribavirin.[3] The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, allow for high-affinity binding to various biological targets.[4] This guide provides a comprehensive technical overview of a specific, novel derivative, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, for which no CAS number has been officially registered. In the absence of direct experimental data, this document, grounded in established chemical principles and extensive literature on analogous compounds, outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explores its potential applications for researchers in drug development and materials science.

Section 1: Proposed Synthesis Pathway

The synthesis of 1,3,5-substituted 1,2,4-triazoles can be achieved through several established methods, including the Pellizzari and Einhorn-Brunner reactions.[2][5][6] More contemporary approaches often utilize metal-catalyzed cyclization reactions, which offer high yields and regioselectivity.[7] A plausible and efficient pathway to synthesize 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole involves a multi-step process commencing with the formation of the core triazole ring, followed by sequential alkylation and bromination.

A logical approach begins with the synthesis of 3-ethyl-1H-1,2,4-triazole. This can be accomplished through the condensation of propionamidine with a hydrazine derivative, followed by cyclization. Subsequent N-alkylation and C-bromination would then yield the target compound. The regioselectivity of the N-alkylation of 1,2,4-triazoles can be influenced by the choice of base and solvent, often favoring the N1 position.[8]

Experimental Protocol: A Proposed Multi-Step Synthesis

Step 1: Synthesis of 3-ethyl-1H-1,2,4-triazole

This step can be adapted from established one-pot procedures for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles.[9][10]

-

To a solution of propionamidine hydrochloride (1.1 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes.

-

Add formohydrazide (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-ethyl-1H-1,2,4-triazole.

Step 2: N-Methylation of 3-ethyl-1H-1,2,4-triazole

The alkylation of 1,2,4-triazoles can yield a mixture of N1 and N4 isomers. The use of specific bases can enhance the regioselectivity.[8]

-

Dissolve 3-ethyl-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a base such as potassium carbonate (1.5 eq) and stir the suspension.

-

Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 24 hours or until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The resulting isomers (3-ethyl-1-methyl-1H-1,2,4-triazole and 3-ethyl-4-methyl-4H-1,2,4-triazole) can be separated by column chromatography.

Step 3: Bromination of 3-ethyl-1-methyl-1H-1,2,4-triazole

Direct bromination of the triazole ring can be achieved using a suitable brominating agent.

-

Dissolve the purified 3-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq) in a solvent such as acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the final compound, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.

Section 2: Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of the target compound are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| CAS Number | Not Assigned | Not found in chemical databases. |

| Molecular Formula | C₅H₈BrN₃ | Based on the chemical structure. |

| Molecular Weight | 190.04 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for similar small molecule heterocyclic compounds. |

| Boiling Point | > 200 °C (decomposes) | Estimated based on related halogenated triazoles. |

| Melting Point | 100-120 °C | Estimated based on substituted triazoles. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); sparingly soluble in water. | Alprazolam, a triazole derivative, is soluble in alcohol and slightly soluble in acetone and chloroform.[11] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.8-4.0 ppm (s, 3H): This singlet would correspond to the methyl protons on the N1 position of the triazole ring.

-

δ 2.8-3.0 ppm (q, J = 7.6 Hz, 2H): A quartet is expected for the methylene protons of the ethyl group.

-

δ 1.3-1.5 ppm (t, J = 7.6 Hz, 3H): A triplet would correspond to the methyl protons of the ethyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160 ppm: Chemical shift for the C3 carbon attached to the ethyl group.

-

δ ~145 ppm: Chemical shift for the C5 carbon attached to the bromine atom.

-

δ ~35 ppm: Chemical shift for the N-methyl carbon.

-

δ ~25 ppm: Chemical shift for the methylene carbon of the ethyl group.

-

δ ~12 ppm: Chemical shift for the methyl carbon of the ethyl group.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~2900-3000 cm⁻¹: C-H stretching from the alkyl groups.

-

~1600-1450 cm⁻¹: C=N and N=N stretching vibrations characteristic of the triazole ring.[11]

-

~1000-1100 cm⁻¹: C-N stretching.

-

~600-700 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI-MS):

-

m/z ~189/191: A characteristic isotopic pattern for a compound containing one bromine atom, representing the molecular ion [M]⁺.

-

Fragmentation: Expect losses of CH₃, C₂H₅, and Br radicals, leading to corresponding fragment ions.

-

Section 3: Potential Applications in Drug Development and Agrochemicals

The 1,2,4-triazole nucleus is a privileged scaffold due to its wide range of biological activities.[3] Derivatives have been extensively studied and developed as antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and antitubercular agents.[1][3][4]

-

Antifungal Activity: Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The introduction of a bromo-substituent could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with the enzyme's active site.

-

Antibacterial and Antitubercular Activity: Various substituted 1,2,4-triazoles have demonstrated potent activity against a range of bacterial strains, including Mycobacterium tuberculosis.[12] The ethyl and methyl substitutions on the triazole ring could influence the compound's ability to penetrate bacterial cell walls and interact with specific targets.

-

Anticancer Activity: The 1,2,4-triazole ring is present in anticancer drugs like anastrozole and letrozole, which are aromatase inhibitors used in the treatment of breast cancer. The planar, electron-rich nature of the triazole ring allows it to participate in various interactions with biological macromolecules, making it a versatile scaffold for designing enzyme inhibitors.

-

Agrochemicals: Beyond pharmaceuticals, 1,2,4-triazole derivatives are used as fungicides and herbicides in agriculture. The structural features of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole make it a candidate for screening in agrochemical applications.

Section 4: Safety and Handling

While specific toxicity data for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is unavailable, the safety precautions should be based on the known hazards of similar brominated heterocyclic compounds.

Globally Harmonized System (GHS) Hazard Classification (Predicted)

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

-

Farmacia Journal. (n.d.). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. [Link]

-

Wikipedia. (n.d.). Alprazolam. [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

Wikipedia. (n.d.). Pellizzari reaction. [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). 657. Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions. [Link]

-

ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. [Link]

-

MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. 657. Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. isres.org [isres.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alprazolam - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: A Technical Guide to the Biological Potential of Substituted 1,2,4-Triazoles

Foreword: The Enduring Relevance of the 1,2,4-Triazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for diverse biological interactions. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, possesses a confluence of properties that make it an invaluable asset in drug discovery. Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] Consequently, substituted 1,2,4-triazoles have been successfully incorporated into a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the biological activity of substituted 1,2,4-triazoles. We will explore the key mechanisms of action, delve into the structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation.

I. The Chemical Foundation: Synthesis of Substituted 1,2,4-Triazoles

The versatility of the 1,2,4-triazole scaffold is mirrored in the variety of synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern and the intended biological application.

A. Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

A common and efficient method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives. This approach offers a high degree of flexibility in introducing various substituents at the 3, 4, and 5 positions of the triazole ring.

This protocol outlines a typical synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.

-

Step 1: Preparation of Potassium Dithiocarbazinate.

-

To a stirred solution of a substituted hydrazide (0.1 mol) in ethanol (100 mL), add carbon disulfide (0.12 mol).

-

Slowly add a solution of potassium hydroxide (0.12 mol) in ethanol (50 mL) while maintaining the temperature below 30°C.

-

Continue stirring for 2-3 hours at room temperature.

-

Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Cyclization to 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

Suspend the potassium dithiocarbazinate salt (0.05 mol) in water (50 mL).

-

Add hydrazine hydrate (0.1 mol) and reflux the mixture for 4-6 hours, monitoring the evolution of hydrogen sulfide gas.

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

B. Synthesis of Fused 1,2,4-Triazole Systems:[1][3][4]Triazolo[3,4-b][3][4][5]thiadiazines

The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazines, can lead to compounds with enhanced and novel biological activities.[4] A common route to these fused systems involves the reaction of a 4-amino-3-mercapto-1,2,4-triazole with a suitable electrophile.

This protocol details the synthesis of a specific triazolothiadiazine derivative.[5]

-

Step 1: Synthesis of 5-methyl-4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol.

-

A mixture of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (10 mmol) and 3-phenyl-2-propynal (10 mmol) in ethanol (50 mL) is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate.

-

-

Step 2: Intramolecular Cyclization.

-

The intermediate from Step 1 (5 mmol) is dissolved in DMF (20 mL).

-

A catalytic amount of potassium hydroxide (40% aqueous solution) is added.

-

The reaction mixture is heated at 100°C for 2-3 hours.

-

After cooling, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol.

-

II. Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most well-established and commercially successful application of substituted 1,2,4-triazoles is in the treatment of fungal infections.[2] Marketed drugs like fluconazole and itraconazole are cornerstones of antifungal therapy.

A. Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of antifungal action for 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

Caption: Antifungal mechanism of 1,2,4-triazoles via inhibition of CYP51.

B. Structure-Activity Relationship (SAR)

-

Substituents at N1: The nature of the substituent at the N1 position is critical for antifungal activity. Typically, a 2,4-difluorophenyl group is highly favorable, as seen in fluconazole and voriconazole. This group is believed to interact with hydrophobic pockets in the active site of CYP51.

-

Side Chain at C3: A variety of side chains at the C3 position can modulate the antifungal spectrum and potency. For instance, the presence of a second triazole ring or other heterocyclic moieties can enhance activity.

-

Stereochemistry: The stereochemistry of the chiral center in the side chain can significantly impact activity, highlighting the importance of a specific three-dimensional arrangement for optimal binding to the enzyme.

C. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared fungal suspension to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

-

III. Anticancer Activity: A Multifaceted Approach

Substituted 1,2,4-triazoles have emerged as promising anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][6]

A. Mechanisms of Action

-

Inhibition of Tubulin Polymerization: Certain 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[7] By disrupting microtubule dynamics, these compounds interfere with cell division, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Substituted 1,2,4-triazoles have been developed as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[1]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some 1,2,4-triazole derivatives can inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[6]

-

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Aromatase inhibitors, such as letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer.[8]

Caption: Diverse anticancer mechanisms of substituted 1,2,4-triazoles.

B. Structure-Activity Relationship (SAR)

-

Aromatic Substituents: The presence and substitution pattern of aromatic rings are crucial for anticancer activity. For tubulin inhibitors, specific substitutions on phenyl rings can enhance binding to the colchicine binding site.

-

Linker Moiety: The linker connecting the triazole ring to other pharmacophores influences the flexibility and overall conformation of the molecule, which is critical for fitting into the target's binding pocket.

-

Hydrogen Bonding Moieties: The inclusion of groups capable of hydrogen bonding, such as carbonyls or hydroxyls, can improve target engagement and potency.

C. Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

This assay measures the effect of a compound on the polymerization of purified tubulin.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP, and a polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of the turbidity increase.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Lyse treated and untreated cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: Incubate a specific amount of protein from each lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. An increase in signal indicates an increase in caspase-3 activity.

IV. Antiviral and Antibacterial Activities: Expanding the Therapeutic Horizon

While the antifungal and anticancer properties of 1,2,4-triazoles are well-documented, their potential as antiviral and antibacterial agents is an active and promising area of research.

A. Antiviral Activity

The broad-spectrum antiviral drug Ribavirin, a 1,2,4-triazole nucleoside analog, is a prime example of the antiviral potential of this scaffold.[2] Its mechanism of action is multifaceted and not fully understood, but it is known to inhibit viral RNA polymerase and induce lethal mutagenesis of the viral genome.[9][10]

More recent research has identified novel 1,2,4-triazole derivatives with activity against various viruses, including influenza A, HIV, and hepatitis viruses.[7][11][12] Potential molecular targets for these newer compounds include viral enzymes and ion channels, such as the M2 proton channel of the influenza A virus.[5][13]

B. Antibacterial Activity

Numerous studies have reported the synthesis of substituted 1,2,4-triazoles with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] The mechanism of antibacterial action is not as clearly defined as for antifungals but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.

This method is used to screen for the antibacterial activity of a compound.

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in sterile saline (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

V. Quantitative Data Summary

The following tables provide a summary of the reported biological activities of selected substituted 1,2,4-triazole derivatives.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |

| 7d | Hela | < 12 | [8] |

| 7e | Hela | < 12 | [8] |

| 10a | Hela | < 12 | [8] |

| 10d | Hela | < 12 | [8] |

| Compound 3 | MCF-7 | 9.7 | [15] |

| Compound 7 | MCF-7 | 7.10 | [15] |

Table 2: Antifungal and Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |

| 23f | Candida albicans | 6.25 | [1] |

| 23j | Candida albicans | 6.25 | [1] |

| 55a | Enterococcus faecalis | 2 | [1] |

| 56a | MRSA | 4 | [1] |

VI. Concluding Remarks and Future Directions

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for medicinal chemists. Future research in this area will likely focus on:

-

Rational Drug Design: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the design of more potent and selective 1,2,4-triazole derivatives.

-

Hybrid Molecules: The combination of the 1,2,4-triazole ring with other known pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action for the various biological activities of 1,2,4-triazoles will be crucial for their optimization and clinical translation.

-

Exploration of New Therapeutic Areas: While the focus has been on infectious diseases and cancer, the potential of substituted 1,2,4-triazoles in other therapeutic areas, such as neurodegenerative and metabolic diseases, warrants further investigation.

The continued exploration of the chemical space around the 1,2,4-triazole nucleus, guided by a thorough understanding of its biological interactions, holds immense promise for the development of the next generation of innovative medicines.

References

-

[A Literature Review Focusing on the Antiviral Activity of[1][3][6] and[1][3][16]-triazoles - PubMed.]([Link])

-

[Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3][6][16]thiadiazine Scaffold - PMC - NIH.]([Link])

-

[Synthesis of New[1][3][6]Triazolo[3,4-b][3][6][16]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities - SciSpace.]([Link])

-

[Novel[1][3][6]triazolo[3,4-b][3][6][16]thiadiazine and[1][3][6]triazolo[3,4-b][3][6][16]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - MDPI.]([Link])

Sources

- 1. mpbio.com [mpbio.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caspase3 assay [assay-protocol.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

starting materials for synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is designed for adaptability and is grounded in established chemical principles. This document details the retrosynthetic analysis, the rationale behind the chosen starting materials, and step-by-step experimental protocols. All claims are supported by authoritative references, and the guide includes visual aids to clarify the synthetic workflow and key transformations.

Introduction and Retrosynthetic Analysis

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1] The target molecule, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, possesses a substitution pattern that suggests potential for further functionalization, making a robust synthetic route to this compound highly valuable.

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The final bromination step is a common method for halogenating electron-rich heterocyclic systems.[2][3] This leads back to the core triazole ring, 3-ethyl-1-methyl-1H-1,2,4-triazole. The construction of this 1,3-disubstituted 1,2,4-triazole can be envisioned through the cyclization of an N-acyl-N'-methylhydrazine derivative or via the reaction of an ethyl-containing synthon with a methylhydrazine-derived synthon. A plausible and efficient approach involves the condensation of an ethyl imidate with methylhydrazine, a variation of established methods for 1,2,4-triazole synthesis.[4][5]

The following diagram illustrates the proposed retrosynthetic pathway:

Caption: Retrosynthetic analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.